methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Scientific Research Applications
Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of brominating and fluorinating agents under controlled temperatures and solvents to ensure selective substitution on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-bromoindole-2-carboxylate
Uniqueness
Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the indole ring. This combination can result in distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of these halogens can also influence its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMHWODHYSPCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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